molecular formula C14H22ClN B14416365 2-Butyl-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium chloride CAS No. 87298-54-2

2-Butyl-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium chloride

Cat. No.: B14416365
CAS No.: 87298-54-2
M. Wt: 239.78 g/mol
InChI Key: UHWCOWGQJGTEDK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butyl-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium chloride is a quaternary ammonium compound with a unique structure that includes a tetrahydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium chloride typically involves the quaternization of 2-Butyl-2-methyl-1,2,3,4-tetrahydroisoquinoline with an appropriate alkyl halide, such as methyl chloride. The reaction is usually carried out in an organic solvent like acetonitrile or ethanol under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium chloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chloride ion is replaced by other nucleophiles like hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced tetrahydroisoquinoline derivatives.

    Substitution: Formation of hydroxyl or alkoxy derivatives.

Scientific Research Applications

2-Butyl-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases and infections.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Butyl-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The quaternary ammonium group allows it to interact with negatively charged sites on proteins and nucleic acids, potentially inhibiting their function or altering their activity. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Butyl-1,2,3,4-tetrahydroisoquinoline
  • 2-Methyl-1,2,3,4-tetrahydroisoquinoline
  • 1,2,3,4-Tetrahydroisoquinoline

Uniqueness

2-Butyl-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium chloride is unique due to the presence of both butyl and methyl groups on the tetrahydroisoquinoline core, which can influence its reactivity and interaction with biological targets. This structural uniqueness can result in distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

87298-54-2

Molecular Formula

C14H22ClN

Molecular Weight

239.78 g/mol

IUPAC Name

2-butyl-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium;chloride

InChI

InChI=1S/C14H22N.ClH/c1-3-4-10-15(2)11-9-13-7-5-6-8-14(13)12-15;/h5-8H,3-4,9-12H2,1-2H3;1H/q+1;/p-1

InChI Key

UHWCOWGQJGTEDK-UHFFFAOYSA-M

Canonical SMILES

CCCC[N+]1(CCC2=CC=CC=C2C1)C.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.